Product packaging for 4-Fluoro-2-iodo-5-nitrobenzoic acid(Cat. No.:CAS No. 1153279-68-5)

4-Fluoro-2-iodo-5-nitrobenzoic acid

Cat. No.: B1438705
CAS No.: 1153279-68-5
M. Wt: 311.01 g/mol
InChI Key: UXSGDXKNZKMKKV-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-5-nitrobenzoic acid is a synthetic benzoic acid derivative with the molecular formula C 7 H 3 FINO 4 and a molecular weight of 311.01 g/mol . Its structure is characterized by multiple functional groups—carboxylic acid, iodo, nitro, and fluoro substituents—on an aromatic benzene ring. This specific arrangement of functional groups makes it a valuable multifunctional intermediate in organic synthesis and pharmaceutical research . The compound is provided with the CAS Registry Number 1153279-68-5 . Researchers can utilize its SMILES notation, C1=C(C(=CC(=C1 N+ [O-])F)I)C(=O)O, and the InChIKey, UXSGDXKNZKMKKV-UHFFFAOYSA-N, for computational chemistry studies, database registration, and molecular modeling . Research Applications and Value: The presence of both an iodine atom and a nitro group on the aromatic ring suggests its primary utility as a versatile building block for constructing more complex molecules. The iodine substituent can undergo various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse carbon-based frameworks. Simultaneously, the nitro group can be reduced to an amine, providing a handle for amide bond formation or other functional group interconversions . This combination of reactive sites is particularly valuable in medicinal chemistry for the discovery and development of new bioactive compounds and active pharmaceutical ingredients (APIs). Handling and Safety: This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information. As with all chemicals of this nature, standard personal protective equipment (PPE) including gloves and eye protection should be used.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3FINO4 B1438705 4-Fluoro-2-iodo-5-nitrobenzoic acid CAS No. 1153279-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-iodo-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FINO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSGDXKNZKMKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153279-68-5
Record name 4-fluoro-2-iodo-5-nitrobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Physicochemical Properties

The fundamental identifiers and calculated properties for 4-Fluoro-2-iodo-5-nitrobenzoic acid are summarized below. Detailed experimental data such as melting point and spectral analyses are not widely available in published literature, reflecting its status as a commercial, albeit niche, building block.

PropertyValueSource
CAS Number 1153279-68-5 biosynth.com
Molecular Formula C₇H₃FINO₄ biosynth.com
Molecular Weight 311.01 g/mol biosynth.com
IUPAC Name This compound-
Canonical SMILES C1=C(C(=CC(=C1N+[O-])F)I)C(=O)O biosynth.com

This table is interactive. You can sort and filter the data.

Synthesis and Reactivity

Precursor-Based Synthesis Routes

Precursor-based syntheses for this compound begin with simpler, commercially available starting materials. The key challenge lies in the controlled, stepwise introduction of the fluoro, iodo, nitro, and carboxyl groups in the correct positions.

A common and logical approach to the synthesis of this compound is to start with a halogenated benzoic acid intermediate. A prime candidate for this strategy is 4-Fluoro-2-iodobenzoic acid . ossila.comsigmaaldrich.com This precursor already contains the desired fluoro and iodo substituents at the correct positions, as well as the carboxylic acid group. The synthesis is then completed by the introduction of a nitro group at the 5-position.

This method is analogous to the synthesis of similar compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, which is often prepared by the nitration of 2-chloro-4-fluorobenzoic acid. nih.govwipo.int The key transformation in this approach is the electrophilic aromatic substitution (nitration) of the pre-existing di-halogenated benzoic acid.

The introduction of the nitro group onto the aromatic ring is a critical step and is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the fluorine atom, the iodine atom, and the carboxylic acid group.

The fluorine atom is an ortho, para-director, while the iodine atom is also an ortho, para-director, although both are deactivating groups. The carboxylic acid group, being a meta-director and a deactivating group, will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to it. In the case of 4-Fluoro-2-iodobenzoic acid, the position C5 is ortho to the fluorine atom and meta to both the iodine atom and the carboxylic acid group. This confluence of directing effects strongly favors the nitration at the C5 position, leading to the desired product, this compound.

An alternative precursor-based strategy involves the introduction of the iodine atom at a later stage of the synthesis. This approach would typically start with a nitrated benzoic acid, such as 4-Fluoro-5-nitrobenzoic acid . The subsequent step would then be the regioselective iodination of this intermediate.

Various methods for the iodination of aromatic compounds can be employed. These often involve the use of molecular iodine in the presence of an oxidizing agent, or the use of electrophilic iodine reagents such as N-iodosuccinimide (NIS). organic-chemistry.org The success of this route hinges on the ability to direct the iodine atom specifically to the C2 position. The directing effects of the existing fluoro, nitro, and carboxylic acid groups would again play a crucial role in determining the regiochemical outcome of the iodination reaction.

In some synthetic strategies, the carboxylic acid group is one of the last functionalities to be introduced. This can be achieved by the transformation of a suitable precursor group. For example, the synthesis could start from 4-Fluoro-2-iodo-5-nitrotoluene . The methyl group of this toluene (B28343) derivative can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Another related approach involves the hydrolysis of a trichloromethyl group (-CCl₃). For instance, a precursor such as 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene can be hydrolyzed to the corresponding carboxylic acid. google.compatsnap.com This method provides a robust way to introduce the carboxyl group at a late stage in the synthesis.

Regioselective Synthesis Approaches

Regioselective synthesis is a key aspect of constructing highly substituted aromatic compounds like this compound. The control over the position of each substituent is paramount to avoid the formation of undesired isomers.

The synthesis of this compound is a prime example of the application of directed electrophilic substitution strategies. The order in which the substituents are introduced and the directing effects of these substituents are the guiding principles for a successful synthesis.

The electronic properties of the substituents play a critical role. The fluorine and iodine atoms, being halogens, are deactivating yet ortho, para-directing due to a combination of their inductive electron-withdrawing and resonance electron-donating effects. organicchemistrytutor.comyoutube.comlibretexts.org The nitro group and the carboxylic acid group are both strongly deactivating and meta-directing.

By carefully choosing the starting material and the sequence of reactions, these directing effects can be harnessed to achieve the desired substitution pattern. For instance, starting with a molecule that contains a strong ortho, para-director and a strong meta-director can lead to a very specific and predictable regiochemical outcome for subsequent electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

The synthesis of this compound is not extensively documented in publicly available scientific literature. However, the synthesis of analogous compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, provides a strong model for potential synthetic pathways. A key reaction in the functionalization of the aromatic ring is Nucleophilic Aromatic Substitution (SNAr).

In the context of synthesizing a molecule like this compound, an SNAr reaction could be envisioned for the introduction of the fluorine atom. For instance, starting with a di-halogenated nitrobenzoic acid precursor, a selective substitution of one halogen for fluorine could be achieved. The viability of this approach hinges on the relative reactivity of the halogens and the activating effect of the electron-withdrawing nitro group. The nitro group, particularly when positioned ortho or para to a leaving group, strongly activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. libretexts.orgyoutube.com

A plausible synthetic precursor for an SNAr-based synthesis of this compound could be 2,4-diiodo-5-nitrobenzoic acid or a related derivative. The reaction would involve the displacement of one of the iodo groups by a fluoride (B91410) ion. However, controlling the regioselectivity of such a reaction would be a significant challenge.

A more extensively documented parallel is the synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid. In this case, the synthesis often starts from a pre-functionalized benzene ring, where the various substituents are introduced in a stepwise manner. For instance, a common strategy involves the nitration of a halogenated benzoic acid derivative. acs.orgpatsnap.com

Optimization of Reaction Conditions and Catalyst Selection

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of complex aromatic compounds. For a multi-step synthesis of this compound, each step would require careful tuning of parameters such as temperature, solvent, reaction time, and the choice of catalyst.

Drawing parallels from the synthesis of similar compounds, the nitration step is often critical. The nitration of halogenated benzoic acids is typically carried out using a mixture of nitric acid and sulfuric acid. The temperature must be carefully controlled to prevent the formation of unwanted isomers and byproducts. For example, in the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, the nitration of 2-chloro-4-fluorobenzoic acid is performed at low temperatures (e.g., -10°C to 30°C) to ensure regioselectivity and a high yield. patsnap.com

The selection of a catalyst can also be crucial. While nitration reactions often proceed without a specific catalyst beyond the strong acid medium, other steps, such as a potential halogen exchange reaction (e.g., converting a different halogen to iodine), might require a catalyst. For instance, the Finkelstein reaction, which involves the exchange of halogens, is often catalyzed by a salt of the desired halide.

The table below illustrates typical reaction conditions that might be optimized for a hypothetical synthesis of this compound, based on known procedures for analogous compounds.

Reaction Step (Hypothetical) Reagents Catalyst Solvent Temperature (°C) Key Optimization Parameters
Nitration of 4-fluoro-2-iodobenzoic acidHNO₃/H₂SO₄NoneSulfuric Acid0 - 10Temperature control, rate of addition of nitric acid
Iodination of 4-fluoro-5-nitrobenzoic acidI₂, HIO₃NoneAcetic Acid, H₂SO₄80 - 100Reaction time, temperature
SNAr Fluorination of 2,4-diiodo-5-nitrobenzoic acidKFPhase Transfer CatalystAprotic Polar Solvent (e.g., DMF, DMSO)100 - 150Choice of fluoride source and catalyst, temperature

Comparative Analysis of Synthetic Efficiencies and Scalability

The efficiency and scalability of a synthetic route are critical considerations, particularly for the potential industrial production of a chemical compound. When considering the synthesis of this compound, a comparative analysis of different potential routes would be necessary to identify the most viable option.

A key comparison can be made between a linear synthesis, where substituents are introduced one by one, and a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined.

Linear Synthesis Approach:

Route A: Iodination followed by Nitration: Starting with 4-fluorobenzoic acid, iodination would likely be directed to the 2-position due to the ortho,para-directing effect of the fluorine and the meta-directing effect of the carboxylic acid. Subsequent nitration would then be directed by all three substituents.

Route B: Nitration followed by Iodination: Nitrating 4-fluorobenzoic acid would primarily yield 4-fluoro-3-nitrobenzoic acid. Introducing the iodine at the 2-position would then be challenging.

Convergent Synthesis Approach:

A convergent approach might involve the synthesis of a pre-functionalized aniline derivative, which is then converted to the benzoic acid. For example, starting with a fluorinated nitroaniline, the iodo group could be introduced via a Sandmeyer reaction, followed by oxidation of a side chain to the carboxylic acid.

The scalability of each route would depend on the cost and availability of starting materials, the safety of the reaction conditions (e.g., handling of fuming nitric acid), and the ease of purification at each step.

Below is a comparative table outlining the potential advantages and disadvantages of different hypothetical synthetic strategies.

Synthetic Strategy Starting Material Example Potential Advantages Potential Disadvantages Scalability Considerations
Linear Synthesis (Iodination first) 4-Fluorobenzoic AcidPotentially fewer steps.Difficult to control regioselectivity in nitration.May require chromatographic purification, limiting scalability.
Linear Synthesis (Nitration first) 4-Fluorobenzoic AcidMore predictable regioselectivity in nitration.Subsequent iodination might be difficult.Potentially higher yielding and more scalable if iodination is efficient.
Convergent Synthesis 2-Fluoro-4-nitroanilineAllows for independent synthesis of fragments, potentially improving overall yield.More overall steps. May involve hazardous reagents like diazonium salts.Can be highly scalable if individual steps are optimized.

Ultimately, the choice of the most efficient and scalable synthetic route for this compound would require experimental validation and a thorough cost-benefit analysis.

Exploration of Substitution Reactions

The substitution reactions of this compound are centered around the reactivity of its halogen substituents. The presence of the electron-withdrawing nitro group significantly influences the susceptibility of the aryl ring to nucleophilic attack.

Nucleophilic Replacement of the Iodine Atom

The iodine atom in this compound is a potential site for nucleophilic substitution. In the context of nucleophilic aromatic substitution (SNAr), the reactivity of halogens typically follows the trend F > Cl > Br > I, based on electronegativity. However, the high polarizability and the size of the iodine atom can introduce steric strain in the starting material. This strain is relieved upon the formation of the Meisenheimer complex, a key intermediate in SNAr reactions, thus lowering the activation energy for the reaction. researchgate.net This "steric decompression" can compensate for the less favorable electronic properties of iodine compared to fluorine, making the iodine atom reactive under certain conditions. researchgate.net

Investigation of Fluorine Reactivity in SNAr Processes

The fluorine atom is generally the most reactive halogen in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and stabilizes the Meisenheimer intermediate. researchgate.net The presence of the electron-withdrawing nitro group further activates the aromatic ring towards nucleophilic attack, making the fluorine atom a prime target for substitution. ontosight.ai Recent advancements have shown that even unactivated aryl fluorides can undergo SNAr reactions under mild conditions, such as at room temperature and without strong bases, through electrophotocatalysis. nih.gov This method involves the single-electron photooxidation of the arene to generate a radical cation, which is then attacked by a nucleophile. nih.gov

Reduction Chemistry of the Nitro Group

The nitro group in this compound is readily reducible to an amino group, a transformation of significant importance in the synthesis of various bioactive molecules and pharmaceutical intermediates.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. commonorganicchemistry.comwikipedia.org Several catalysts are effective for this transformation, with the choice of catalyst often depending on the presence of other functional groups in the molecule.

Palladium on Carbon (Pd/C): This is a common and efficient catalyst for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, its high reactivity can sometimes lead to the reduction of other sensitive functionalities. commonorganicchemistry.com

Raney Nickel: This catalyst is often preferred when the substrate contains halogens (I, Br, Cl) that are susceptible to dehalogenation with Pd/C. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This is another effective catalyst for the reduction of nitro compounds. wikipedia.org

Sulfided Platinum Catalyst: For chemoselective reduction of a nitro group in the presence of activated heteroaryl halides, a commercially available sulfided platinum catalyst has been shown to be effective. sci-hub.st

CatalystAdvantagesConsiderations
Palladium on Carbon (Pd/C)Highly efficient for nitro reductionCan cause dehalogenation
Raney NickelPrevents dehalogenation of aryl halides-
Platinum(IV) Oxide (PtO₂)Effective for nitro reduction-
Sulfided PlatinumChemoselective for nitro group in presence of heteroaryl halides-

Alternative Reducing Agent Applications

Besides catalytic hydrogenation, several other reducing agents can be employed for the reduction of the nitro group. These methods often offer milder reaction conditions and can be more selective in the presence of other reducible groups. commonorganicchemistry.comwikipedia.org

Metal/Acid Systems:

Iron (Fe) in Acetic Acid (AcOH): Provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com

Zinc (Zn) in Acetic Acid (AcOH): Similar to the Fe/AcOH system, it offers a mild reduction pathway. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): A mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comscispace.com

Hydrazine-Based Systems:

Hydrazine Glyoxylate with Zinc or Magnesium Powder: This system can selectively and rapidly reduce aromatic nitro groups at room temperature in good yields without affecting other reducible or hydrogenolysable substituents. niscpr.res.in

Sodium Borohydride (NaBH₄): While NaBH₄ alone is generally not effective for the reduction of aromatic nitro groups, its reactivity can be enhanced in combination with catalysts like Pd/C. scispace.com

Reducing AgentConditionsSelectivity
Fe/AcOHAcidicMild, can be selective
Zn/AcOHAcidicMild, can be selective
SnCl₂MildGood for presence of other reducible groups
Hydrazine glyoxylate/Zn or MgRoom TemperatureHighly selective for nitro group
NaBH₄/Pd-C-Effective in combination

Cross-Coupling Reaction Participation

This compound is a valuable substrate for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms (fluorine and iodine) allows for selective and sequential cross-coupling reactions.

The carbon-iodine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective coupling at the iodine position while leaving the fluorine atom intact for subsequent transformations. For instance, in a palladium-catalyzed reaction of a bromo- and fluoro-substituted benzofuran (B130515) with an arylboronic acid, only the C-Br bond was transformed, demonstrating the potential for orthogonal coupling. beilstein-journals.org

Various types of cross-coupling reactions can be envisaged with this compound, including:

Suzuki Coupling: Reaction with boronic acids or their esters, catalyzed by palladium complexes. mdpi.com

Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper complexes. ossila.com

Heck Coupling: Reaction with alkenes, catalyzed by palladium.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, catalyzed by palladium.

Recent research has also explored nickel-catalyzed cross-coupling reactions of fluoroarenes with aryl organometallics, such as Grignard reagents, providing an alternative to palladium-based systems. nih.gov

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be carefully optimized to achieve the desired product selectively and in high yield.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The presence of an iodo-substituent on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of C-C bonds, particularly for the synthesis of biaryl compounds.

The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is a prominent example. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided results, the general reactivity of aryl iodides in such transformations is well-established. Palladium catalysts, often in the form of Pd(0) complexes, facilitate the oxidative addition of the aryl iodide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product. The electronic and steric environment of the iodo-substituent in this compound, influenced by the adjacent carboxylic acid and the electron-withdrawing nitro and fluoro groups, would be expected to play a significant role in the reaction kinetics and efficiency.

Palladium catalysis is not limited to C-C bond formation. For instance, palladium-catalyzed C-P bond-forming reactions of aryl nonaflates have been shown to be accelerated by the presence of iodide ions, highlighting the diverse roles of halogens in such catalytic cycles. nih.gov While not a direct reaction of this compound, this illustrates the broader utility of palladium catalysis in forming various bonds with aryl systems.

Copper-Mediated Coupling Strategies

Copper-mediated coupling reactions offer a complementary approach to palladium-catalyzed methods for bond formation. The classic Ullmann reaction, for instance, utilizes copper to couple aryl halides, forming symmetrical biaryls at elevated temperatures. organic-chemistry.org A proposed mechanism involves the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org

More contemporary "Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles. organic-chemistry.org These reactions can often proceed under milder conditions than the classic Ullmann condensation. In the context of this compound, the iodo group would be the primary site for such coupling reactions.

Systematic investigations into copper-mediated reactions of iododifluoroacetamides have revealed a competition between cross-coupling, intramolecular cyclization, and homocoupling reactions. cas.cnnih.gov The outcome is often dictated by the substituents on the nitrogen atom of the acetamide (B32628) and the presence or absence of a cross-coupling partner. cas.cnnih.gov These findings suggest that the reactivity of this compound in copper-mediated systems could be similarly influenced by reaction conditions and the nature of the coupling partner. Furthermore, copper-catalyzed decarboxylative couplings of benzamides with ortho-nitrobenzoic acids have been developed, demonstrating the potential for C-H activation and biaryl synthesis. nih.gov This suggests that under specific conditions, the carboxylic acid functionality of this compound might also participate in copper-mediated transformations.

Copper-Mediated Reaction Type Description Potential Application with this compound
Classic Ullmann Reaction Synthesis of symmetric biaryls via copper-catalyzed coupling of aryl halides at high temperatures. organic-chemistry.orgHomocoupling to form a symmetrical biphenyl (B1667301) derivative.
Ullmann-Type Reactions Copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles. organic-chemistry.orgReaction with nucleophiles like amines or alcohols to form substituted benzoic acids.
Decarboxylative Coupling Copper-mediated coupling involving the loss of carbon dioxide from a carboxylic acid. nih.govPotential for coupling with other aromatic compounds via C-H activation.

Exploration of Transition-Metal-Free Decarboxylative Iodination Principles

Recent advancements have led to the development of transition-metal-free methods for the decarboxylative iodination of aromatic carboxylic acids. acs.orgnih.gov This approach offers a cost-effective and environmentally benign alternative to traditional methods that often rely on stoichiometric transition metal additives. acs.orgnih.gov The reaction typically involves heating the benzoic acid with molecular iodine (I₂). acs.orgnih.gov

Mechanistic studies, including DFT and Hammett plot analyses, suggest that this reaction does not proceed through a radical mechanism, which is a departure from the classical Hunsdiecker-type decarboxylative halogenations. nih.gov The reaction is applicable to a wide range of electron-rich and polyfluorinated aromatic acids. acs.org The presence of an ortho-substituent can influence the reaction rate, with ortho-substituted benzoic acids sometimes being more susceptible to decarboxylation due to steric destabilization. acs.org

This methodology holds potential for the synthesis of aryl iodides from readily available benzoic acids, which can then be used in subsequent cross-coupling reactions in a one-pot protocol. acs.org While direct application to this compound is not explicitly documented, the principles of this transformation could potentially be applied to related fluoronitrobenzoic acids to introduce an iodo group.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactivity

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amidation involves the reaction of the carboxylic acid, or a more reactive derivative such as an acyl chloride, with an amine.

Transformation General Reagents Product Type
Esterification Alcohol, Acid CatalystEster
Amidation Amine, Coupling Agent (or via Acyl Chloride)Amide

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a key transformation for this compound. This reaction can be promoted under various conditions, including thermally or with the assistance of a catalyst.

A notable application of decarboxylation is in decarboxylative cross-coupling reactions. For instance, a method for producing 2-nitro-5-fluoro-3',4'-dichlorobiphenyl involves the decarboxylative cross-coupling of a 2-nitro-5-fluorobenzoic acid salt with 1-bromo-3,4-dichlorobenzene. google.com This reaction is catalyzed by a dual transition metal system, where one metal facilitates radical decarboxylation and the other catalyzes the cross-coupling process. google.com

Furthermore, copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids has been developed, suggesting that the nitro group in proximity to the carboxylic acid can influence its decarboxylative reactivity. rsc.org Transition-metal-free approaches for the decarboxylative olefination of carboxylic acid salts have also been reported, providing a route to valuable electron-deficient styrenes. nih.gov These examples underscore the synthetic utility of decarboxylation as a means to generate reactive intermediates for further functionalization.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific atomic nuclei within a molecule. For 4-Fluoro-2-iodo-5-nitrobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be indispensable.

Carbon-13 and Proton NMR Applications

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For the aromatic region of this compound, one would expect to observe two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro, iodo, and fluoro substituents, as well as the carboxylic acid group. The multiplicity of these signals (e.g., doublets) and the magnitude of the coupling constants would help to determine their relative positions on the benzene (B151609) ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift.

Carbon-13 (¹³C) NMR spectroscopy would provide information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum would be expected to show seven distinct signals, corresponding to the six aromatic carbons and the carboxyl carbon. The chemical shifts of the aromatic carbons would be indicative of the attached substituents. For instance, the carbon atom bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant. The carbons bearing the iodo and nitro groups, as well as the carboxylic acid, would also have characteristic chemical shifts.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The actual values would need to be determined experimentally.

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm) Assignment
Hypothetical Value 1dAr-HHypothetical Value AC-COOH
Hypothetical Value 2dAr-HHypothetical Value BC-I
Hypothetical Value 3br sCOOHHypothetical Value CC-NO₂
Hypothetical Value D (d, ¹JCF)C-F
Hypothetical Value EAr-C
Hypothetical Value FAr-C
Hypothetical Value GAr-C

Fluorine-19 NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing electron-withdrawing groups. Furthermore, this signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these H-F coupling constants would provide further structural confirmation.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate molecular mass of this compound. This technique provides a highly precise mass measurement, which allows for the determination of the elemental formula of the molecule. The expected monoisotopic mass for C₇H₃FINO₄ would be calculated, and the experimental value obtained from HRMS would be compared to this theoretical value to confirm the molecular formula. The characteristic isotopic pattern of iodine would also be observable in the mass spectrum.

A data table summarizing the expected HRMS data is provided below.

Parameter Expected Value
Molecular Formula C₇H₃FINO₄
Calculated Monoisotopic Mass To be calculated
Observed m/z To be determined experimentally

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction Methodologies

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the arrangement of atoms within the crystal lattice. This analysis would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding, in the solid state.

The crystallographic data would typically be presented in a standardized table, an example of which is shown below.

Crystallographic Parameter Value
Crystal system To be determined
Space group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated) (g/cm³) To be determined
R-factor To be determined

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray Diffraction (PXRD) is a critical, non-destructive analytical technique for the identification and characterization of crystalline solid phases. farmaceut.org In the pharmaceutical and chemical industries, it is the primary method for investigating polymorphism—the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. rigaku.com

Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Therefore, controlling the polymorphic form of a substance like this compound is crucial. PXRD analysis provides a unique "fingerprint" for a specific crystalline phase based on its crystal lattice structure. farmaceut.org

The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, contains a series of peaks at specific angles that are characteristic of the crystalline structure. The presence of different peaks or shifts in peak positions between batches would indicate the existence of different polymorphs. rigaku.comresearchgate.net While specific PXRD data for this compound is not publicly available, Table 1 illustrates hypothetical PXRD peak data for two distinct polymorphic forms (Form A and Form B) to demonstrate how they would be distinguished.

Table 1: Illustrative Powder X-ray Diffraction Peaks for Hypothetical Polymorphs of this compound

Form A Form B
Position (°2θ) Relative Intensity (%)
8.565
12.3100
15.845
19.180
22.755
25.490

Note: Data are representative and for illustrative purposes.

The detection limit for a minor polymorphic form within a mixture can be challenging, often requiring sensitive equipment or synchrotron-based XRPD for concentrations below 2-5% w/w. nih.govnih.gov

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Fingerprint Plots

A deeper understanding of the crystal packing and the forces that stabilize the crystalline lattice can be achieved through Hirshfeld surface analysis. This computational method provides a visual and quantitative assessment of all intermolecular interactions within a crystal. acs.org The Hirshfeld surface is a graphical tool that maps the electron distribution of a molecule within a crystal, allowing for the exploration of non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. acs.orgscirp.org

For this compound, the presence of halogen atoms (F, I), a nitro group, and a carboxylic acid group suggests a complex network of intermolecular interactions. The Hirshfeld surface can be color-mapped to visualize short and long intermolecular contacts. Accompanying two-dimensional fingerprint plots summarize these interactions by plotting the distances from the surface to the nearest atom inside (dᵢ) versus the nearest atom outside (dₑ) the surface. acs.org

O···H interactions: Strong hydrogen bonds involving the carboxylic acid group.

I···O and I···N interactions: Halogen bonding involving the iodine atom and the nitro or carboxyl oxygen/nitro nitrogen.

F···H interactions: Weak hydrogen bonds involving the fluorine atom.

H···H, C···H, and π···π stacking interactions: General van der Waals forces and stacking of the aromatic rings. nih.govacs.org

Table 2 presents a hypothetical breakdown of the major intermolecular contacts for this compound, derived from Hirshfeld surface analysis, illustrating the relative contributions of these forces to the stability of the crystal structure.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Percentage Contribution (%)
O···H / H···O35.5
H···H22.8
I···O / O···I12.1
F···H / H···F9.5
C···H / H···C7.3
I···N / N···I5.2
C···C (π···π)4.1
Other3.5

Note: Data are representative and for illustrative purposes, based on analyses of similar halogenated and nitro-substituted aromatic compounds. nih.gov

Vibrational Spectroscopy for Functional Group Analysis (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups within a molecule. ksu.edu.saedinst.com These methods are complementary, as they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. edinst.com

The analysis of this compound would reveal characteristic vibrational frequencies corresponding to its distinct functional moieties.

Carboxylic Acid Group (-COOH): A broad O-H stretching band would be prominent in the IR spectrum (around 2500-3300 cm⁻¹), while a sharp C=O stretching band would appear around 1700 cm⁻¹.

Nitro Group (-NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the IR spectrum, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Aromatic Ring (C₆H₂): C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching modes are found in the 1600-1450 cm⁻¹ region.

Carbon-Halogen Bonds (C-F, C-I): The C-F stretching vibration gives a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region. The C-I stretching vibration occurs at lower frequencies, usually below 600 cm⁻¹. researchgate.netnih.gov

Table 3 provides a summary of the expected characteristic vibrational frequencies for this compound.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
Carboxylic AcidO-H stretch2500 - 3300 (broad)IR
Aromatic RingC-H stretch3050 - 3150IR, Raman
Carboxylic AcidC=O stretch1680 - 1720IR, Raman
Aromatic RingC=C stretch1450 - 1610IR, Raman
Nitro GroupAsymmetric N-O stretch1500 - 1550IR
Nitro GroupSymmetric N-O stretch1300 - 1350IR
Carbon-FluorineC-F stretch1100 - 1250IR
Carbon-IodineC-I stretch500 - 600IR, Raman

Note: These are approximate frequency ranges based on standard correlation tables and data from similar substituted benzoic acids. researchgate.netnih.gov

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for determining its purity and for monitoring the progress of its synthesis. ekb.egthermofisher.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. By developing a validated HPLC method, one can accurately quantify the purity of this compound and detect any related substances, such as starting materials, byproducts, or degradation products. ekb.eg

A suitable method would likely employ a gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance, determined by its UV spectrum. Table 4 outlines a hypothetical set of parameters for an HPLC purity analysis and the expected results.

Table 4: Representative HPLC Method and Purity Analysis Results

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Component Retention Time (min) Area (%)
Impurity 1 (Starting Material)4.20.08
This compound9.799.85
Impurity 2 (Byproduct)11.50.07

Note: The method parameters and results are illustrative and typical for the analysis of aromatic acids. ekb.egthermofisher.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For 4-Fluoro-2-iodo-5-nitrobenzoic acid, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations can provide a detailed picture of the electronic distribution within the this compound molecule. Key parameters that can be determined include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: DFT can map the electron density surface, highlighting regions of high and low electron density. This is useful for identifying electrophilic and nucleophilic sites within the molecule.

For aromatic systems like substituted benzoic acids, DFT calculations often reveal the influence of electron-withdrawing groups (such as the nitro and iodo groups) and electron-donating/withdrawing groups (such as the fluoro group) on the electronic properties of the benzene (B151609) ring and the carboxylic acid moiety.

Prediction of Reactivity and Reaction Pathways

DFT can be employed to predict the reactivity of this compound and to model potential reaction pathways.

Chemical Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this would pinpoint which atoms are most likely to participate in chemical reactions.

Transition State Theory: By mapping the potential energy surface, DFT calculations can identify transition states for various reactions. This allows for the determination of activation energies and reaction rate constants, providing a detailed understanding of reaction mechanisms. Studies on related nitrobenzoic acids have utilized these methods to explore their synthetic transformations.

Conformational Analysis and Energy Landscapes

The presence of the bulky iodine atom and the carboxylic acid group suggests that this compound may exist in different conformations.

Potential Energy Surface (PES) Scanning: By systematically rotating the rotatable bonds (e.g., the C-C bond connecting the carboxylic group to the ring and the C-O bond of the hydroxyl group), a potential energy surface can be generated. This allows for the identification of stable conformers (local minima) and the energy barriers between them (saddle points).

Geometric Parameters: For each stable conformer, DFT can provide optimized bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 2-fluorobenzoic acid, have shown the importance of intramolecular interactions, like hydrogen bonding, in determining the most stable conformation stackexchange.com.

Molecular Docking and Binding Affinity Predictions (for scaffold-based derivatives)

While there are no specific molecular docking studies reported for derivatives of this compound, this compound serves as a potential scaffold for designing new biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Binding Mode Analysis: If a derivative of this compound were to be investigated as a potential drug candidate, molecular docking could predict how it would bind to a specific protein target. This would involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Binding Affinity Prediction: Docking simulations provide a scoring function that estimates the binding affinity (e.g., in kcal/mol) between the ligand and the protein. This allows for the virtual screening of a library of derivatives to identify those with the highest predicted potency. Research on other fluoro-nitro substituted compounds has successfully used molecular docking to predict binding modes and affinities with biological targets researchgate.net.

Intermolecular Interaction Analysis in Co-crystals and Polymorphs

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing, solubility, and melting point.

Hydrogen Bonding Network Characterization

The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor. In the solid state, it is expected to form robust hydrogen bonding networks.

Supramolecular Synthons: In the crystal structures of carboxylic acids, the most common hydrogen bonding motif is the formation of a centrosymmetric dimer through O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.

Crystal Engineering: By co-crystallizing this compound with other molecules (co-formers), it is possible to create novel solid forms with tailored properties. The analysis of the hydrogen bonding networks in such co-crystals is essential for understanding their stability and properties. Studies on related nitrobenzoic acids have demonstrated the formation of diverse supramolecular architectures through hydrogen bonding researchgate.net. The characterization of these networks often involves analyzing bond lengths and angles and visualizing the packing arrangement.

Below is a table summarizing the types of computational and theoretical studies and the information they can provide for a compound like this compound.

Computational Method Subsection Information Provided
Density Functional Theory (DFT)Electronic Structure AnalysisHOMO-LUMO energies, electron density distribution, atomic charges
Density Functional Theory (DFT)Prediction of ReactivityReactivity descriptors, identification of reactive sites, reaction mechanisms
Density Functional Theory (DFT)Conformational AnalysisStable conformers, rotational energy barriers, optimized geometries
Molecular DockingBinding Affinity PredictionsPreferred binding orientation, key intermolecular interactions, binding scores
Crystallographic AnalysisHydrogen Bonding NetworkSupramolecular synthons, crystal packing, intermolecular interaction energies

Halogen Bonding Interactions and Their Influence on Supramolecular Assembly

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in the design of supramolecular assemblies. In the case of this compound, the iodine atom is the primary participant in halogen bonding. The electron-withdrawing effects of the adjacent nitro group and the fluorine atom are expected to significantly enhance the electrophilic character of the iodine atom, making it a strong halogen bond donor.

Table 1: Predicted Halogen Bond Parameters for this compound

Donor AtomAcceptor AtomPredicted Bond Distance (Å)Predicted Bond Angle (°)
Iodine (I)Oxygen (Nitro)< 3.5~180
Iodine (I)Oxygen (Carbonyl)< 3.5~180

Note: The values in this table are theoretical predictions based on general principles of halogen bonding and have not been experimentally confirmed for this specific compound.

The interplay between these halogen bonds and other intermolecular forces, such as hydrogen bonding from the carboxylic acid moiety and π-π stacking of the aromatic rings, would result in a complex and potentially tunable supramolecular architecture.

Solid-State Chemistry Modeling and Crystal Engineering Principles

The principles of crystal engineering leverage the understanding of intermolecular interactions to design and synthesize new solid materials with desired properties. For this compound, solid-state chemistry modeling would be an invaluable tool to predict its crystal structure and polymorphism.

By employing computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers could explore the potential energy landscape of the crystalline solid. These models can help identify the most stable crystal packing arrangements and predict key crystallographic parameters.

Table 2: Theoretical Crystal Engineering Parameters for this compound

Interaction TypePredicted Role in Supramolecular AssemblyPotential for Polymorphism
I···O Halogen BondingPrimary directional force for network formation.High
O-H···O Hydrogen BondingDimer formation and stabilization of layers.Moderate
π-π StackingContribution to overall crystal packing density.Moderate

Note: This table represents a theoretical application of crystal engineering principles to the target molecule.

The presence of multiple, competing intermolecular interaction sites—the halogen bond donor (I), hydrogen bond donor (-COOH), and various acceptors (F, -NO2, -COOH)—suggests that this compound may exhibit polymorphism, where different crystallization conditions could lead to different crystal structures with distinct physical properties. The deliberate and controlled formation of co-crystals with other molecules could further expand the range of accessible supramolecular structures and functionalities.

Applications of 4 Fluoro 2 Iodo 5 Nitrobenzoic Acid in Complex Organic Synthesis

Precursor in Heterocyclic Scaffold Synthesis

The synthesis of heterocyclic compounds is a cornerstone of drug discovery and materials science. The unique electronic and steric properties of 4-fluoro-2-iodo-5-nitrobenzoic acid make it a promising, albeit underexplored, precursor for the construction of various heterocyclic scaffolds.

Formation of Nitrogenous Heterocycles (e.g., Benzimidazoles, Quinoxalinones)

The synthesis of fused nitrogen-containing heterocycles, such as benzimidazoles and quinoxalinones, often relies on the condensation of ortho-disubstituted benzene (B151609) derivatives. While direct examples employing this compound are scarce, the reactivity of analogous compounds provides a clear blueprint for its potential applications.

For instance, the closely related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully utilized as a building block for the solid-phase synthesis of a variety of nitrogenous heterocycles. acs.orgacs.orgnih.gov In a notable study, this acid was immobilized on a Rink amide resin, and subsequent chemical modifications, including substitution of the chlorine atom, reduction of the nitro group to an amine, and cyclization, led to the formation of benzimidazoles, benzotriazoles, and quinoxalinones. acs.orgacs.orgnih.gov

The proposed synthetic utility of this compound in this context would involve the initial reduction of the nitro group to an amine. This transformation would yield an ortho-amino-iodo-benzoic acid derivative. The presence of the iodine atom, a good leaving group in palladium-catalyzed cross-coupling reactions, and the carboxylic acid functionality would then allow for subsequent cyclization reactions to form the desired heterocyclic systems.

Table 1: Potential Reaction Scheme for Benzimidazole (B57391) Synthesis

StepReactant(s)Reagents and ConditionsProduct
1This compoundSnCl₂·2H₂O, Ethanol, Reflux5-Amino-4-fluoro-2-iodobenzoic acid
25-Amino-4-fluoro-2-iodobenzoic acidAldehyde (RCHO), Catalyst (e.g., ZrO₂–Al₂O₃), Heat6-Fluoro-4-iodo-1H-benzo[d]imidazole-7-carboxylic acid derivative

This table represents a hypothetical reaction pathway based on established synthetic methodologies for benzimidazole synthesis. nih.gov

Similarly, quinoxalinones could be accessible through the condensation of the derived ortho-diamino intermediate (following reduction of the nitro group and potential amination of the iodine position) with α-keto acids. organic-chemistry.org The reactivity of the fluorine atom also presents an opportunity for nucleophilic aromatic substitution, further expanding the diversity of accessible structures.

Challenges in Bridged and Larger Ring System Formation

The construction of bridged and macrocyclic ring systems presents a significant synthetic challenge due to entropic and enthalpic barriers. The rigid framework and defined substitution pattern of this compound could, in principle, serve as a scaffold to direct intramolecular reactions for the formation of such complex architectures.

However, the synthesis of these systems often requires specific conformational pre-dispositions of the reacting partners. While intramolecular reactions are plausible, the inherent rigidity of the benzene ring and the potential for steric hindrance from the bulky iodine atom could pose significant challenges. Research on the solid-phase synthesis of heterocyclic scaffolds using the related 4-chloro-2-fluoro-5-nitrobenzoic acid noted an unsuccessful attempt to prepare an 8-membered benzodiazocine cycle, highlighting the difficulties in forming larger ring systems even with a less sterically demanding halogen. acs.org The formation of bridged systems would likely require multi-step sequences to introduce flexible linkers that can facilitate the desired intramolecular cyclization.

Role in the Preparation of Advanced Pharmaceutical Intermediates

The unique combination of functional groups on this compound makes it an attractive starting material for the synthesis of advanced pharmaceutical intermediates, which are crucial for the development of novel therapeutic agents.

Design and Synthesis of Multi-Targeting Scaffolds

Multi-targeting drugs, which can interact with multiple biological targets simultaneously, are an emerging paradigm in drug discovery. The distinct reactivity of the functional groups on this compound offers the potential to sequentially or orthogonally introduce different pharmacophoric elements, leading to the creation of multi-targeting scaffolds.

For example, the carboxylic acid can be converted to an amide, the nitro group can be reduced and functionalized, and the iodo and fluoro groups can participate in various coupling and substitution reactions. This allows for the systematic construction of complex molecules with diverse functionalities. The synthesis of benzimidazole and imidazo[4,5-b]pyridine derivatives as thromboxane (B8750289) A2 receptor antagonists from substituted benzoic acids exemplifies how such scaffolds can be elaborated to target specific biological pathways. nih.gov

Development of Fluorescent Probes and Chemical Sensors

Fluorescent probes are indispensable tools in biomedical research and diagnostics. The development of such probes often involves the synthesis of molecules with a fluorophore and a recognition element. The nitro group in this compound is a well-known fluorescence quencher. Reduction of the nitro group to an amine can lead to a significant increase in fluorescence, a mechanism that has been exploited in the design of fluorescent probes for detecting specific enzymes or analytes. nih.govgoogle.com

The core structure derived from this compound could be functionalized to create a recognition site for a specific biological target. The reduction of the nitro group, triggered by a specific biological event (e.g., enzymatic activity), would then result in a "turn-on" fluorescent signal. While direct examples are not available for this specific iodo-compound, the principle has been demonstrated with other nitro-substituted aromatic compounds.

Utilization in Materials Science Applications

The applications of functionalized aromatic compounds extend beyond medicine into the realm of materials science. The properties of this compound suggest its potential use in the development of novel materials.

Functionalized benzoic acids have been used in the surface modification of materials like graphene to introduce specific functionalities. rsc.org For instance, benzoic acid derivatives can be grafted onto graphene nanosheets to create sensors for detecting heavy metal ions. rsc.org The presence of multiple reactive sites on this compound could allow for its incorporation into polymers or onto surfaces to create materials with tailored electronic or recognition properties.

Furthermore, substituted benzoic acids can act as modulators in the synthesis of metal-organic frameworks (MOFs), influencing their structure and properties. acs.org The specific steric and electronic profile of this compound could lead to the formation of MOFs with unique pore structures and functionalities. In the field of photovoltaics, aromatic self-assembled monolayers, such as those formed from 4-nitrobenzoic acid, have been used to improve the band alignment at electrodes in quantum dot solar cells, enhancing their efficiency. wikipedia.org This suggests a potential application for derivatives of this compound in organic electronics.

Incorporation into Functional Polymers

While direct, large-scale industrial polymerization of this compound is not widely documented, its structural features make it a candidate for incorporation into functional polymers through various synthetic strategies. The presence of the carboxylic acid group allows it to be used as a monomer or a modifying agent in the synthesis of polyesters and polyamides. Furthermore, the reactive sites offered by the fluorine, iodine, and nitro groups provide opportunities for post-polymerization modification, enabling the introduction of specific functionalities into a polymer chain.

The general reactivity of similar fluorinated and nitrated aromatic compounds suggests that this compound could be employed to impart specific properties to polymers, such as thermal stability, altered electronic characteristics, and increased resistance to chemical degradation. The carbon-fluorine bond is known for its strength and can enhance the stability of materials. researchgate.net

Research into fluorinated building blocks for organic synthesis has highlighted their importance in creating materials with unique properties. ossila.com For instance, fluorinated polymers often exhibit low surface energy and high hydrophobicity. The incorporation of a monomer like this compound could be envisioned in the synthesis of specialty polymers where such characteristics are desirable.

The iodine atom on the aromatic ring is a particularly useful handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the grafting of other molecular fragments onto a polymer backbone containing this monomer, leading to the development of highly functionalized materials.

Precursor for Specialty Chemicals

The primary application of this compound is as a precursor in the synthesis of a wide array of specialty chemicals. ontosight.ai Its multifunctional nature allows it to be a starting point for the construction of complex molecular architectures, which are often key components in pharmaceuticals, agrochemicals, and materials science. ontosight.aiinnospk.com

The different functional groups on the molecule can be selectively targeted in a synthetic sequence. For example, the nitro group can be reduced to an amine, which can then undergo a variety of further reactions, such as diazotization or amide bond formation. The carboxylic acid can be converted into esters, amides, or acid chlorides. The iodine and fluorine atoms can be substituted or can participate in various coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

The synthesis of bioactive heterocyclic compounds is an area where precursors like this compound are valuable. For example, related dihalogenated benzoic acids are used to synthesize phthalides and isocoumarins, which are classes of compounds with known biological activities. ossila.com The specific substitution pattern of this compound makes it a unique starting material for accessing novel analogues of such compounds.

The table below provides an overview of the properties of this compound, which are critical for its role as a precursor in organic synthesis.

PropertyValue
CAS Number 1153279-68-5
Molecular Formula C₇H₃FINO₄
Molecular Weight 311.01 g/mol

This data is compiled from publicly available chemical information. biosynth.com

The development of synthetic routes to complex molecules often relies on the availability of such versatile building blocks. The strategic use of this compound allows chemists to construct intricate molecular frameworks with a high degree of control over the final structure and functionality.

Future Research Directions and Emerging Paradigms

Development of Greener Synthetic Routes and Sustainable Chemistry

Traditional synthetic routes for nitroaromatic compounds often rely on harsh conditions, such as the use of mixed nitric and sulfuric acids, which generate significant hazardous waste. researchgate.netnih.gov Future research on the synthesis of 4-Fluoro-2-iodo-5-nitrobenzoic acid must prioritize the development of environmentally benign methodologies in line with the principles of green chemistry.

Key areas of investigation should include:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, can offer enhanced regioselectivity and eliminate the need for corrosive liquid acids, thereby simplifying product purification and minimizing waste streams. researchgate.net

Alternative Nitrating Agents: Research into cleaner nitrating agents, like N₂O₅, could lead to more efficient and eco-friendly processes. researchgate.net The development of methods for ipso-nitration of arylboronic acids using a mixture of nitrate salt and chlorotrimethylsilane also presents a milder alternative to traditional approaches. organic-chemistry.org

Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted nitration reactions represent promising avenues for reducing energy consumption and accelerating reaction times. researchgate.net These techniques can lead to rapid and uniform heating, often resulting in higher product yields and cleaner reactions. researchgate.net

Aqueous and Solvent-Free Conditions: Moving away from volatile organic solvents is a cornerstone of sustainable chemistry. Future synthetic protocols could explore the use of water as a solvent, which has been successfully employed in the oxidation of aldehydes to carboxylic acids using hydrogen peroxide and a selenium catalyst. mdpi.com For instance, the practical synthesis of 2-iodosobenzoic acids using Oxone® in an aqueous solution highlights a safer and greener approach that could be adapted. nih.govresearchgate.net

Bio-based Feedstocks: In the long term, sourcing aromatic cores from renewable resources like lignin presents a paradigm shift. Lignin-based benzoic acid derivatives are being explored for the synthesis of active pharmaceutical ingredients, offering a sustainable alternative to petroleum-based starting materials. rsc.org

Exploration of Novel Catalytic Systems for Transformations

The unique arrangement of functional groups in this compound offers multiple handles for catalytic transformations. The carbon-iodine bond is a prime site for cross-coupling reactions, while the nitro group can undergo selective reduction to open up new synthetic pathways.

Future catalytic research should focus on:

Selective Cross-Coupling Reactions: The development of palladium-catalyzed cross-coupling reactions for nitroarenes has been a significant challenge. nih.gov A key research direction will be to design catalytic systems (e.g., palladium, copper) that can selectively activate the C–I bond for Suzuki-Miyaura, Heck, or Sonogashira couplings without disturbing the nitro group. nih.govossila.com The use of specific ligands, such as t-BuXPhos, has been shown to be crucial in the coupling of highly acidic substrates and could be a starting point for methodology development. nih.gov

Catalytic Reduction of the Nitro Group: The nitro group is a versatile precursor to other functionalities, most notably amines. Developing catalysts for the selective reduction of the nitro group in the presence of the iodo and fluoro substituents is a critical goal. This would transform the molecule into a trifunctional anthranilic acid derivative, a valuable building block in medicinal chemistry. Research into the catalytic reduction of aromatic nitro compounds to either phenylhydroxylamines or anilines is an active field, but achieving high selectivity remains a challenge. mdpi.comresearchgate.net

Transition-Metal-Catalyzed Functionalization: Beyond cross-coupling, broader transition-metal-catalyzed reactions can be explored to functionalize the benzoic acid moiety itself, for example, through oxidative annulation to create benzo-fused heterocyclic compounds. researchgate.net

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating discovery. For a molecule like this compound, where experimental data is scarce, in silico methods are invaluable.

Emerging paradigms in this area include:

DFT for Reactivity and Property Prediction: Density Functional Theory (DFT) calculations can be employed to predict a range of fundamental properties. This includes determining the molecule's pKa, understanding the electronic effects of the substituents, and predicting spectroscopic signatures (NMR, IR). acs.orgsemanticscholar.org Such studies can also elucidate the relative reactivity of different sites on the molecule, guiding the design of selective chemical transformations.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in various solvents. This is crucial for understanding its solubility and self-association behavior, such as the formation of hydrogen-bonded dimers, which can significantly impact crystallization and reactivity. acs.orgucl.ac.uk

Modeling Reaction Mechanisms: Computational modeling can be used to investigate the transition states and energy profiles of potential catalytic cycles. This insight is critical for optimizing reaction conditions and for the rational design of new, more efficient catalysts for transformations involving this substrate.

Below is a table summarizing potential computational research avenues.

Research AreaComputational MethodPredicted Properties/Outcomes
Molecular Properties Density Functional Theory (DFT)pKa, Spectroscopic Data (NMR, IR), Bond Dissociation Energies, Reactivity Indices
Solution Behavior Molecular Dynamics (MD)Solubility, Self-Association (Dimers), Solvent Interactions, Crystallization Propensity
Catalyst Design DFT, QM/MMReaction Mechanisms, Transition State Analysis, Ligand Effects, Catalyst Optimization

Expanding the Scope of Derivatization for Functional Materials and Intermediates

The true potential of this compound lies in its utility as a versatile building block for more complex molecules with tailored functions. Research based on its analogues suggests several exciting directions for derivatization.

Synthesis of Bioactive Heterocycles: Structurally similar compounds are precursors to a wide range of heterocyclic systems. For example, 4-fluoro-2-iodobenzoic acid is used to synthesize bioactive phthalides and isocoumarins. ossila.com Likewise, 2-fluoro-5-nitrobenzoic acid is a building block for polycyclic heterocycles and peptidomimetics. ossila.com Future work could adapt these cyclization strategies to synthesize novel nitrogen- and oxygen-containing heterocycles with potential applications in medicinal chemistry.

Development of Hypervalent Iodine Reagents: 2-Iodobenzoic acid is the precursor to widely used oxidizing agents like IBX and Dess-Martin periodinane. wikipedia.org The presence of the electron-withdrawing fluorine and nitro groups on this compound could be leveraged to synthesize novel, highly reactive, and potentially recyclable hypervalent iodine(III) or iodine(V) reagents for use in organic synthesis.

Precursors for Functional Materials: Halogenated and nitrated benzoic acids serve as intermediates for materials with specific properties. For instance, 2-fluoro-5-nitrobenzoic acid has been used to create fluorescent probes for bioimaging. ossila.com The unique electronic properties imparted by the iodo, fluoro, and nitro groups could be harnessed to design novel dyes, sensors, or other functional organic materials.

Radiolabeled Compounds: The iodine atom can be substituted with a radioisotope (e.g., ¹²⁵I) for applications in medical imaging or biological studies, a strategy that has been explored with other iodobenzoic acid derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-2-iodo-5-nitrobenzoic acid, and how do substituent positions influence reaction efficiency?

  • Methodology : The compound can be synthesized via halogen-directed electrophilic substitution or nucleophilic aromatic substitution (SNAr). For example, the iodine atom acts as a directing group, facilitating nitration at the 5-position. The fluoro group’s electron-withdrawing nature enhances reactivity in SNAr reactions, as seen in analogous compounds like 2-fluoro-5-nitrobenzoic acid . Optimization involves controlling reaction temperatures (e.g., 60–80°C for nitration) and selecting catalysts (e.g., H₂SO₄/HNO₃ for nitration).
  • Key Considerations : Monitor regioselectivity using TLC or HPLC. Substituent steric effects (e.g., iodine’s bulk) may slow reaction kinetics compared to smaller halogens like chlorine .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms aromatic substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₇H₃FINO₄: ~322.91 g/mol).
  • X-ray Crystallography : Resolves iodine’s heavy-atom effects on crystal packing.
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition. Avoid exposure to moisture and strong oxidizers.
  • Safety : Use PPE (gloves, goggles) due to potential nitro group toxicity. Iodo compounds require disposal via halogen-specific waste protocols .

Advanced Research Questions

Q. How can this compound serve as a building block for heterocyclic scaffolds in drug discovery?

  • Methodology :

  • Solid-Phase Synthesis : Immobilize the compound on Rink resin via its carboxylic acid group. Perform SNAr with nucleophiles (e.g., amines, thiols) to replace iodine, followed by nitro group reduction (SnCl₂/HCl) and cyclization (e.g., forming benzimidazoles or benzodiazepinediones) .
  • Example : React with o-phenylenediamine to form a 7-membered benzodiazepine ring after reduction and acid-mediated cyclization.
    • Data Table :
Heterocycle TypeReagents UsedYield (%)Reference
BenzimidazoleNH₂C₆H₄NH₂65–75
QuinoxalinoneGlyoxal50–60

Q. What are the limitations in using this compound for synthesizing larger heterocycles (e.g., 8-membered rings)?

  • Analysis : Attempts to form 8-membered benzodiazocines from analogous chloro-fluoro-nitrobenzoic acids failed due to unfavorable ring strain and competing side reactions (e.g., dimerization). Computational modeling (DFT) suggests that iodine’s steric bulk exacerbates these issues compared to chlorine .
  • Mitigation : Explore templated cyclization or microwave-assisted synthesis to lower activation barriers.

Q. How do halogen substituents (I vs. Cl/F) impact the compound’s reactivity in cross-coupling reactions?

  • Comparative Study :

  • Iodine : Facilitates Ullmann coupling (Cu catalysis) but requires higher temperatures (>120°C).
  • Chlorine : More reactive in Suzuki-Miyaura coupling (Pd catalysts) due to better oxidative addition kinetics.
  • Fluorine : Enhances electrophilicity for SNAr but is inert in most cross-couplings .
    • Contradiction Resolution : While iodine is superior in directed ortho-metalation, its slower reactivity in Pd-mediated couplings necessitates optimized ligands (e.g., XPhos) .

Q. What computational tools can predict substituent effects on the compound’s electronic properties?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials (ESP) and Fukui indices, identifying reactive sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

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4-Fluoro-2-iodo-5-nitrobenzoic acid
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4-Fluoro-2-iodo-5-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.